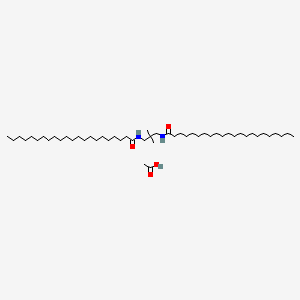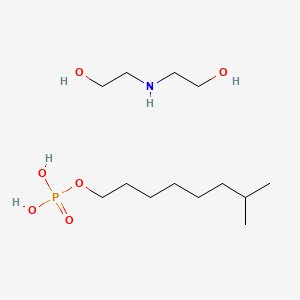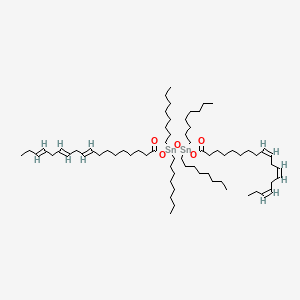
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane is a complex organotin compound. It features a unique structure with multiple octadecatrienoyloxy groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane typically involves the esterification of octadecatrienoic acid derivatives with tetraoctyldistannoxane. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tin centers, where ligands such as halides or alkoxides replace the octadecatrienoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Organotin halides or alkoxides.
Aplicaciones Científicas De Investigación
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- **1,2-Di-(9Z,12Z,15Z)-octadeca-9,12,15-trienoyloxy]-3-{[(2R,5R,6R)-3,4,5-trihydroxy-6-({[(2R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate .
- **3-[(9Z,12Z,15Z)-9,12,15-Octadecatrienoyloxy]-2-(octadecyloxy)propyl docosanoate .
Uniqueness
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane stands out due to its tetraoctyldistannoxane core, which imparts unique chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Propiedades
Número CAS |
85938-44-9 |
|---|---|
Fórmula molecular |
C68H126O5Sn2 |
Peso molecular |
1261.1 g/mol |
Nombre IUPAC |
[[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy-dioctylstannyl]oxy-dioctylstannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-5-7-8-6-4-2;;;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2/b4-3+,7-6+,10-9+;4-3-,7-6-,10-9-;;;;;;; |
Clave InChI |
RZVKVLBAWRYDQK-LFRGSLQTSA-L |
SMILES isomérico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
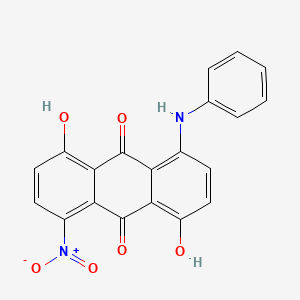




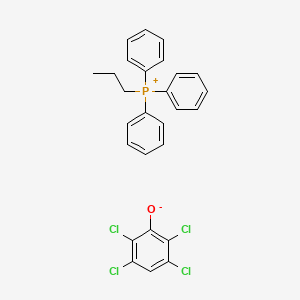
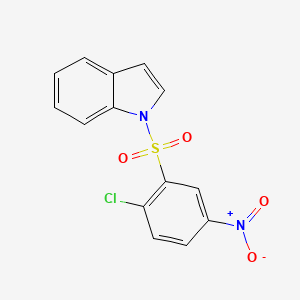
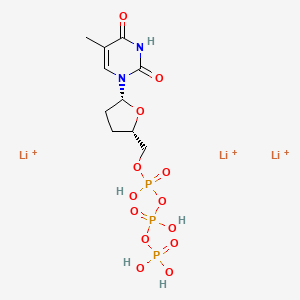
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
